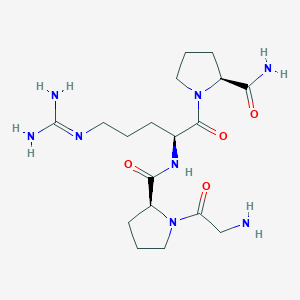

H-Gly-Pro-Arg-Pro-NH2

Vue d'ensemble

Description

H-Gly-Pro-Arg-Pro-NH2 is a tetrapeptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to inhibit fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Arg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Pro-Arg-Pro-NH2 primarily undergoes peptide bond formation and hydrolysis. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: Mixtures of TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The primary product of interest is the tetrapeptide this compound itself. Hydrolysis of this peptide can yield its constituent amino acids .

Applications De Recherche Scientifique

Chemistry

- Model Peptide Studies : H-Gly-Pro-Arg-Pro-NH2 serves as a model compound in peptide synthesis and purification studies. Its defined structure aids in understanding peptide interactions and stability under various conditions.

Biology

- Inhibition of Fibrin Polymerization : This peptide is investigated for its role in inhibiting fibrinogen aggregation, crucial for understanding blood coagulation mechanisms. Studies have shown that it binds to fibrinogen, preventing the initial steps of fibrin formation .

Medicine

- Therapeutic Potential : this compound is explored for therapeutic applications in preventing blood clots and treating coagulation disorders. Its inhibitory effect on thrombin-mediated clotting is significantly higher than related compounds, making it a candidate for further clinical research .

Industry

- Diagnostic Assays : The compound is utilized in developing diagnostic tools for studying blood coagulation and thrombotic diseases. Its ability to block fibrin polymerization is leveraged in assays that measure thrombin activity and fibrin formation .

Case Studies

- Fibrin Formation Studies : Research demonstrated that this compound effectively inhibits fibrinogen aggregation by binding to sites involved in the initiation of fibrin formation. NMR studies indicated a binding constant around per mol, highlighting its potential as a competitive inhibitor in coagulation pathways .

- Thrombin Inhibition Assays : In assays designed to evaluate thrombin activity, this compound showed a substantial inhibitory effect compared to other peptides, suggesting its utility in therapeutic contexts where thrombin activity needs to be controlled .

- Diagnostic Applications : The compound has been integrated into diagnostic assays for thrombotic disorders, proving effective in blocking soluble fibrin polymerization during experimental setups involving human plasma .

Mécanisme D'action

H-Gly-Pro-Arg-Pro-NH2 exerts its effects by mimicking the N-terminal Gly-Pro-Arg region of fibrin, thereby preventing fibrin polymerization. This inhibition occurs through competitive binding to fibrinogen, blocking the sites necessary for fibrin-fibrin interactions. This mechanism is crucial in regulating blood clot formation and dissolution .

Comparaison Avec Des Composés Similaires

Similar Compounds

H-Gly-Pro-Arg-Pro-OH: Similar structure but lacks the amide group at the C-terminus.

H-Gly-Pro-Arg-Pro-Pro-NH2: Contains an additional proline residue

Uniqueness

H-Gly-Pro-Arg-Pro-NH2 is unique due to its specific inhibition of fibrin polymerization, which is not as pronounced in its analogs. The presence of the amide group at the C-terminus enhances its stability and binding affinity compared to other similar peptides .

Activité Biologique

H-Gly-Pro-Arg-Pro-NH2, also known as GPRP-NH2, is a synthetic tetrapeptide that has garnered attention for its significant biological activities, particularly in the context of fibrin polymerization and collagen stability. This article delves into the compound's biological functions, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₃₂N₈O₄

- Molecular Weight : 424.26 g/mol

- CAS Number : 126047-75-4

- Purity : >96% .

This compound exhibits its primary biological activity by inhibiting the early stages of fibrin polymerization. This inhibition occurs through the prevention of fibrinogen degradation and the formation of fibrin fragments, which are crucial in clot formation. The compound acts specifically on thrombin, a key enzyme in the coagulation cascade, thereby blocking fibrin clot formation in various experimental settings .

Biological Activities

- Inhibition of Fibrin Polymerization :

-

Stabilization of Collagen Structures :

- Research indicates that Gly-Pro-Arg contributes to the stabilization of collagen triple helices, similar to Gly-Pro-Hyp. This stabilization is critical for maintaining the structural integrity of collagen-rich tissues .

- The presence of arginine in the Y-position of Gly-X-Y triplets enhances electrostatic interactions that are vital for collagen fibril formation .

Table 1: Comparative Efficacy of GPRP-NH2 vs. Other Peptides

| Peptide | Inhibition Factor (vs. Fibrinogen/Thrombin) | Stability in Collagen |

|---|---|---|

| This compound | 3.52 times higher than GPRP | Comparable to Gly-Pro-Hyp |

| Gly-Pro-Hyp | Baseline | High |

| Gly-Pro-Arg | Lower than GPRP | Moderate |

Case Study 1: Thrombin Inhibition Assays

In a series of thrombin inhibition assays conducted on mouse blood samples, this compound effectively blocked fibrin polymerization, demonstrating its potential application in therapeutic settings aimed at managing thrombosis .

Case Study 2: Collagen Stability Testing

A study evaluating the thermal stability of collagen peptides found that incorporating Gly-Pro-Arg into peptide sequences maintained structural integrity under stress conditions, indicating its role in enhancing collagen stability in biological tissues .

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCTZYGEMPQRCV-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434398 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126047-75-4 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.